molecular formula C17H23FN2O B10880516 (4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone

(4-Cyclohexylpiperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B10880516
M. Wt: 290.38 g/mol
InChI Key: PLSWPJKHMHFEIU-UHFFFAOYSA-N
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Description

(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone is a chemical compound that belongs to the class of benzhydryl piperazine analogs. It has been studied for its potential to develop peripherally active CB1 inverse agonists with fewer side effects compared to first-generation CB1 inverse agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Starting Materials: 1-bis(4-fluorophenyl)methyl piperazine and cyclohexyl isocyanate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (4-cyclohexylpiperazino)(4-fluorophenyl)methanone may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the phenyl ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclohexylpiperazino)(4-fluorophenyl)methanone is unique due to its chemical scaffold, which is distinct from the first-generation CB1 inverse agonists. This structural difference offers the potential for developing peripherally active CB1 inverse agonists with fewer central side effects .

Properties

Molecular Formula

C17H23FN2O

Molecular Weight

290.38 g/mol

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(4-fluorophenyl)methanone

InChI

InChI=1S/C17H23FN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h6-9,16H,1-5,10-13H2

InChI Key

PLSWPJKHMHFEIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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